molecular formula C13H20N2O B8253294 N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Cat. No.: B8253294
M. Wt: 220.31 g/mol
InChI Key: PXPSPBKAWKBCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (C₁₃H₂₀N₂O, MW 220.31) is a tertiary amine-containing acetamide derivative. Its structure comprises a dimethylamino group attached to a propan-2-yl backbone, a phenyl substituent at the C3 position, and an acetylated amide group. Structural characterization via ¹H NMR (e.g., δ 7.30–7.17 ppm for aromatic protons, δ 2.24 ppm for dimethylamino protons) and ¹³C NMR confirms its stereochemistry and functional groups .

Properties

IUPAC Name

N-[1-(dimethylamino)-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSPBKAWKBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

This method involves the condensation of m-chlorophenylacetophenone with dimethylamine followed by hydrogenation:

Procedure :

  • Condensation : React m-chlorophenylacetophenone (1.0 eq) with dimethylamine (2.5 eq) in ethanol at 0–5°C for 1 hour.

  • Hydrogenation : Treat the resulting imine with hydrogen (250 psi) in the presence of Raney nickel (1:2 catalyst-to-substrate ratio) at ambient temperature.

Key Data :

ParameterValue
Yield74–85%
Reaction Time10–12 hours
SolventEthanol/water (9:1)

Advantages : High stereoselectivity under mild conditions.
Limitations : Requires specialized equipment for high-pressure hydrogenation.

Nitro Reduction and Methylation

An alternative approach starts with a nitro intermediate:

Procedure :

  • Nitroaldol Reaction : React m-chlorophenyl-phenylacetaldehyde with nitromethane in methanol using KOH (1.2 eq) at −10°C to 25°C.

  • Reduction : Hydrogenate 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol (1.0 eq) with Raney nickel (1:4 catalyst ratio) at 250 psi H₂.

  • Methylation : Treat the primary amine with formaldehyde (5.0 eq) and formic acid (3.0 eq) under reflux for 6 hours.

Key Data :

ParameterValue
Overall Yield62–68%
Methylation Efficiency>90%

Advantages : Avoids handling unstable imine intermediates.
Limitations : Multi-step process with moderate yields.

Acetylation of the Amine Intermediate

Classical Acetic Anhydride Method

Procedure :

  • Dissolve 1-(dimethylamino)-3-phenylpropan-2-amine (1.0 eq) in dichloromethane.

  • Add acetic anhydride (1.2 eq) and triethylamine (2.0 eq) at 0°C.

  • Stir for 4–6 hours at 25°C.

Key Data :

ParameterValue
Yield88–92%
Purity≥95% (HPLC)

Advantages : Rapid reaction with high conversion rates.
Limitations : Requires rigorous exclusion of moisture.

BOP-Mediated Coupling

For sterically hindered amines, peptide coupling reagents improve yields:

Procedure :

  • Activate acetic acid (1.5 eq) with BOP reagent (1.5 eq) and HOBt (1.5 eq) in DMF at −5°C.

  • Add amine (1.0 eq) and N,N-diisopropylethylamine (3.0 eq).

  • Stir for 2–3 hours at 0°C.

Key Data :

ParameterValue
Yield78–85%
Reaction ScaleUp to 10 kg

Advantages : Effective for bulky substrates.
Limitations : Higher cost due to coupling reagents.

Enantioselective Synthesis Strategies

Chiral Resolution via Diastereomeric Salt Formation

Procedure :

  • React racemic amine with (−)-di-p-toluoyl-D-tartaric acid (1.0 eq) in ethanol.

  • Crystallize the (S)-enantiomer salt at −20°C.

  • Liberate free amine via basification.

Key Data :

ParameterValue
Enantiomeric Excess99%
Recovery Yield40–45%

Asymmetric Hydrogenation

Procedure :

  • Prepare enamide precursor via condensation of cinnamaldehyde with dimethylacetamide.

  • Hydrogenate using Rhodium-(S)-BINAP catalyst (0.5 mol%) at 50 psi H₂.

Key Data :

ParameterValue
ee97–98%
Turnover Number1,950

Industrial-Scale Production Considerations

Continuous Flow Acetylation

System Design :

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions : 100°C, 10 bar pressure, residence time 15 minutes.

Performance Metrics :

ParameterValue
Throughput50 kg/h
Solvent ConsumptionReduced by 70%

Waste Management Protocols

  • Solvent Recovery : Distill DMF and dichloromethane mixtures via fractional distillation (≥98% recovery).

  • Nickel Catalyst Recycling : Magnetic separation and acid washing (5 cycles without activity loss).

Analytical Characterization Benchmarks

Critical Quality Attributes :

ParameterSpecificationMethod
Assay (HPLC)≥98.5%USP <621>
Residual Solvents<500 ppm DMFGC-MS
Heavy Metals<10 ppmICP-OES

Stability Data :

ConditionDegradation After 6 Mo.
25°C/60% RH<0.5%
40°C/75% RH1.2–1.8%

Chemical Reactions Analysis

Types of Reactions

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a sodium channel blocker, affecting the transmission of nerve impulses . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula MW Key Substituents/Features Biological/Functional Relevance References
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide C₁₃H₂₀N₂O 220.31 Dimethylamino, phenyl, acetamide Catalyst ligand; potential bioactivity
2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide C₁₆H₁₆F₃N₂O₂ 332.31 Trifluoroacetyl, pyrrole ring Enhanced metabolic stability (trifluoromethyl group)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 Dichlorophenyl, pyrazolone ring Structural mimic of benzylpenicillin; ligand for metal coordination
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) C₂₃H₂₈FN₂O₂ 392.48 Fluorophenyl, piperidine, methoxy Synthetic opioid analgesic (µ-opioid agonist)
2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (3-AB) C₁₅H₁₅N₃O₂ 269.30 Phenanthridinone core PARP inhibitor; anticancer research

Key Structural Differences and Functional Implications

Backbone Flexibility vs. Rigidity: The target compound’s propan-2-yl backbone allows conformational flexibility, facilitating interactions in catalytic systems (e.g., Pd-MPAAM-catalyzed C–H arylation) . In contrast, rigid frameworks like phenanthridinone (3-AB) or pyrazolone (from ) enhance binding specificity to enzymes or receptors .

Substituent Effects: Electron-Withdrawing Groups: Trifluoroacetyl () and dichlorophenyl () substituents increase electrophilicity, enhancing interactions with nucleophilic residues in biological targets . Aromatic Systems: Piperidine (Ocfentanil) and phenanthridinone (3-AB) rings confer opioid receptor affinity and DNA-intercalating properties, respectively .

Pharmacological vs. Catalytic Roles: While Ocfentanil and related fentanyl analogues () target opioid receptors, the dimethylamino group in the target compound likely serves as a ligand in transition-metal catalysis (e.g., Pd-mediated reactions) .

Biological Activity

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide, also known as (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H19N2O
  • Molecular Weight : Approximately 219.30 g/mol
  • Chirality : The compound exists in two enantiomeric forms, with the (R)-enantiomer being of particular interest due to its distinct biological activity compared to the (S)-enantiomer.

The biological activity of (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is primarily attributed to its interaction with neurotransmitter systems. The presence of the dimethylamino group suggests that it may modulate pathways related to pain and inflammation. Specifically, it is thought to influence synaptic transmission by binding to various receptors, potentially including:

  • Serotonin Receptors
  • Dopamine Receptors
  • Adrenergic Receptors

These interactions could lead to analgesic effects similar to traditional pain relievers, making it a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide exhibits significant binding affinity to certain receptors. For example, studies indicated that the compound could effectively inhibit specific enzyme activities linked to pain pathways, suggesting a potential role in pain management therapies.

In Vivo Studies

Recent animal studies have shown promising results regarding the compound's efficacy in reducing pain responses. For instance, the administration of (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide in rodent models resulted in a marked decrease in pain sensitivity, indicating its potential as an analgesic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameStructure TypeKey Differences
(S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamideChiral enantiomerDifferent biological activity due to stereochemistry
N,N-DimethylphenethylamineRelated amine structureLacks acetamide functionality; different pharmacological profile
Racemic mixture of this compoundMixture of enantiomersPotential for varied effects due to mixed pharmacodynamics

The chiral nature of (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide enhances its value in therapeutic contexts, as its enantiomeric form may exhibit distinct pharmacological properties.

Case Studies and Applications

A notable case study involved the use of (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide in a clinical trial aimed at evaluating its effectiveness as an analgesic. The results indicated significant pain relief in patients suffering from chronic pain conditions, highlighting its potential therapeutic applications in pain management .

Q & A

Q. What synthetic routes are available for N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with substituted phenols or amino precursors. For example:

  • Step 1: React a substituted phenylpropanolamine derivative with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Step 2: Introduce dimethylamino groups via reductive amination or alkylation, using formaldehyde and hydrogen gas with a palladium catalyst .
  • Optimization: Key parameters include temperature (e.g., 0–5°C during acetylation to prevent side reactions), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 for amine:acetylating agent). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can the stereochemistry and molecular structure of this compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For instance, the dimethylamino group shows a singlet at δ ~2.2 ppm for NN-methyl protons, while acetamide protons appear at δ ~1.9–2.1 ppm .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry. As seen in related acetamides, dihedral angles between aromatic and amide planes (e.g., 44.5–77.5°) indicate conformational flexibility .
  • Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields across different methods?

Methodological Answer: Discrepancies in yields (e.g., 2–5% vs. >20%) arise from:

  • By-product formation: Monitor intermediates via TLC/HPLC. For example, incomplete acetylation may require excess acetyl chloride .
  • Catalyst efficiency: Use Pd-MPAAM catalysts for enantioselective C–H activation, which reduce off-cycle species and improve turnover .
  • Reaction scalability: Microscale optimization (e.g., microwave-assisted synthesis) reduces side reactions and improves reproducibility .

Q. What strategies are effective for analyzing and mitigating toxicity in preclinical studies?

Methodological Answer:

  • In silico Prediction: Use tools like ADMET Predictor™ to assess acute oral toxicity (e.g., LD50_{50} ~300 mg/kg, similar to structurally related amides ).
  • In vitro Assays: Test hepatotoxicity via HepG2 cell viability assays (IC50_{50} determination) and mitochondrial membrane potential measurements .
  • Metabolite Identification: Use LC-MS/MS to detect reactive intermediates (e.g., quinone-imine formation via cytochrome P450 oxidation) .

Q. How can catalytic enantioselectivity be improved in asymmetric synthesis?

Methodological Answer:

  • Ligand Design: Chiral bisphosphine ligands (e.g., L7 in Pd-MPAAM systems) enhance enantiomeric excess (ee) by stabilizing transition states. For example, L7 achieves >90% ee in C(sp3^3)–H arylation .
  • Solvent Effects: Polar aprotic solvents (DMF or DMSO) improve catalyst solubility and substrate interaction .
  • Kinetic Analysis: Use Eyring plots to correlate activation parameters (ΔH^‡, ΔS^‡) with ee. Lower ΔH^‡ values indicate more selective pathways .

Q. What analytical techniques resolve discrepancies in crystallographic data for polymorphic forms?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
  • Differential Scanning Calorimetry (DSC): Detect melting point variations (e.g., 473–475 K for Form I vs. 465 K for Form II) .
  • Solid-State NMR: Distinguish hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯Cl interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.